1-[(4-methoxyphenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide
Overview
Description
1-[(4-Methoxyphenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylcyclopropyl group, and a triazole ring
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).
Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a suitable nucleophile.
Attachment of the phenylcyclopropyl group: This can be accomplished through a cyclopropanation reaction, where a phenyl group is introduced to form the cyclopropyl ring.
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its triazole moiety, which is known for its biological activity. Triazole derivatives have been studied for their antifungal, antibacterial, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, contributing to its activity.
Comparison with Similar Compounds
Similar compounds to 1-[(4-methoxyphenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide include other triazole derivatives, such as:
1,2,3-Triazole derivatives: Known for their stability and biological activity.
1,2,4-Triazole derivatives: Often used in pharmaceuticals for their antifungal and antibacterial properties.
What sets this compound apart is its unique combination of functional groups, which may confer distinct properties and applications compared to other triazole derivatives.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-16-9-7-14(8-10-16)12-24-13-19(22-23-24)20(25)21-18-11-17(18)15-5-3-2-4-6-15/h2-10,13,17-18H,11-12H2,1H3,(H,21,25)/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVMFVDLQWSFOI-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NC3CC3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N[C@@H]3C[C@H]3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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